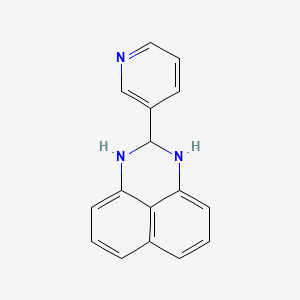
3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride: is a chemical compound with the following properties:
Molecular Formula: CHNO • (HCl)
Molecular Weight: 288.77 g/mol
IUPAC Name: 2-(diethylamino)ethyl 3-amino-4-hydroxybenzoate hydrochloride
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route to prepare this compound involves the reaction of 3-amino-4-hydroxybenzoic acid with 2-(diethylamino)ethylamine. The resulting product undergoes cyclization to form the indolinone ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Reaction Conditions::Starting Materials: 3-amino-4-hydroxybenzoic acid, 2-(diethylamino)ethylamine
Cyclization Reaction: Acid-catalyzed cyclization
Hydrochloride Formation: Treatment with hydrochloric acid
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: It can undergo oxidation reactions due to the presence of the phenolic group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents such as sodium borohydride (NaBH).
- Oxidation: Formation of a quinone derivative.
- Substitution: Alkylated or acylated derivatives.
- Reduction: Formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Studied for its pharmacological effects.
Industry: May serve as an intermediate in the production of other compounds.
Wirkmechanismus
The exact mechanism of action is context-dependent and may involve interactions with specific molecular targets. Further research is needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
While 3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride is unique due to its specific structure, it shares similarities with other compounds such as dicofol (C14H9Cl5O) , ethanethiol, 2-(diethylamino)- (C6H15NS) , and ethacizine . These compounds may have different applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
40714-59-8 |
|---|---|
Molekularformel |
C25H34ClN3O |
Molekulargewicht |
428.0 g/mol |
IUPAC-Name |
diethyl-[2-(2-oxo-3-phenyl-1-piperidin-1-ylindol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H33N3O.ClH/c1-3-26(4-2)20-17-25(21-13-7-5-8-14-21)22-15-9-10-16-23(22)28(24(25)29)27-18-11-6-12-19-27;/h5,7-10,13-16H,3-4,6,11-12,17-20H2,1-2H3;1H |
InChI-Schlüssel |
YMLUOHSTGNQSKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCC1(C2=CC=CC=C2N(C1=O)N3CCCCC3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)

![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)
![3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B11996659.png)
![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)


![N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996697.png)
